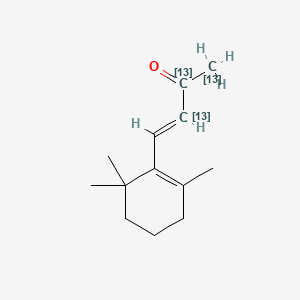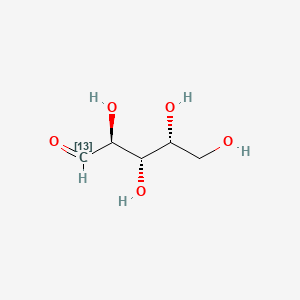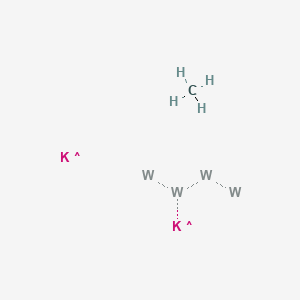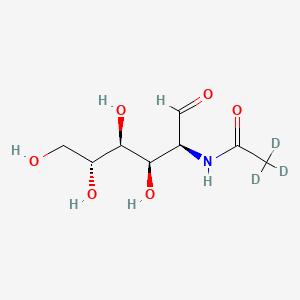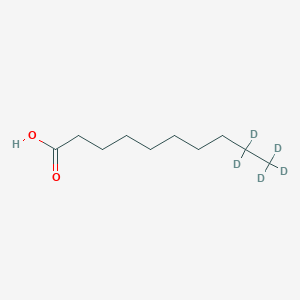
Decanoic-9,9,10,10,10-d5 Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid-d5, also known as 9,9,10,10,10-pentadeuteriodecanoic acid, is a deuterium-labeled derivative of decanoic acid. Decanoic acid, commonly referred to as capric acid, is a saturated fatty acid with a ten-carbon chain. The deuterium labeling in decanoic acid-d5 involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This labeling is particularly useful in various scientific research applications, including metabolic studies and tracer experiments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of decanoic acid-d5 typically involves the deuteration of decanoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure efficient deuterium incorporation .
Industrial Production Methods
Industrial production of decanoic acid-d5 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve high yields and purity. The starting material, decanoic acid, is subjected to deuterium gas in the presence of a suitable catalyst, and the reaction conditions are optimized to maximize deuterium incorporation while minimizing side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Decanoic acid-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: Decanoic acid-d5 can be oxidized to produce decanoic acid-d5 derivatives, such as decanoic acid-d5 aldehyde and decanoic acid-d5 ketone.
Reduction: Reduction of decanoic acid-d5 can yield decanoic acid-d5 alcohol.
Substitution: Decanoic acid-d5 can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Oxidation: Decanoic acid-d5 aldehyde, decanoic acid-d5 ketone.
Reduction: Decanoic acid-d5 alcohol.
Substitution: Decanoic acid-d5 acyl chloride, decanoic acid-d5 acyl bromide.
Applications De Recherche Scientifique
Decanoic acid-d5 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of fatty acids in biochemical pathways.
Biology: Employed in studies of lipid metabolism and membrane dynamics due to its ability to integrate into biological membranes.
Medicine: Investigated for its potential therapeutic effects in neurological disorders, particularly in the context of the ketogenic diet, where it has shown antiseizure properties.
Mécanisme D'action
The mechanism of action of decanoic acid-d5 is closely related to its non-deuterated counterpart. In the context of the ketogenic diet, decanoic acid-d5 acts as a non-competitive inhibitor of the AMPA receptor, a type of ionotropic glutamate receptor. This inhibition leads to a reduction in excitatory neurotransmission, which is beneficial in controlling seizures. Additionally, decanoic acid-d5 has been shown to enhance mitochondrial function and energy metabolism by upregulating the activity of sirtuins and mitochondrial respiratory chain complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanoic acid: The non-deuterated form of decanoic acid-d5, commonly used in various industrial and research applications.
Octanoic acid: An eight-carbon saturated fatty acid with similar properties but shorter chain length.
Dodecanoic acid: A twelve-carbon saturated fatty acid with similar properties but longer chain length.
Uniqueness
Decanoic acid-d5 is unique due to its deuterium labeling, which makes it particularly valuable in tracer studies and metabolic research. The presence of deuterium atoms allows for precise tracking and quantification using NMR and MS techniques, providing insights into the metabolic fate and biochemical transformations of fatty acids .
Propriétés
Formule moléculaire |
C10H20O2 |
|---|---|
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
9,9,10,10,10-pentadeuteriodecanoic acid |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1D3,2D2 |
Clé InChI |
GHVNFZFCNZKVNT-ZBJDZAJPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


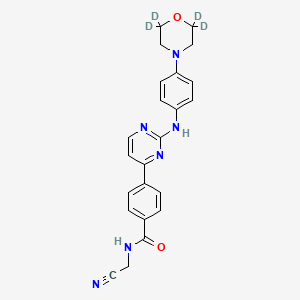
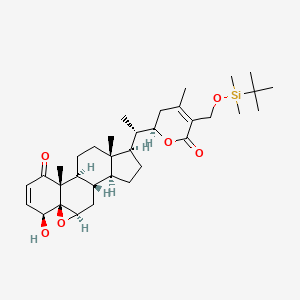
![(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12410099.png)
![(2R)-2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12410114.png)
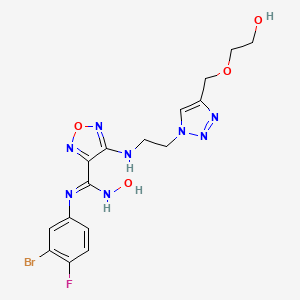
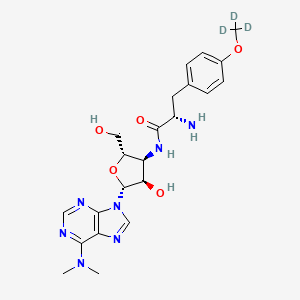
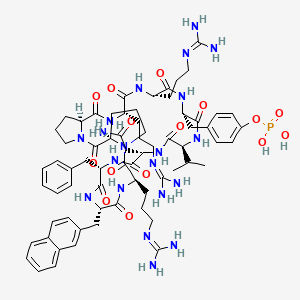
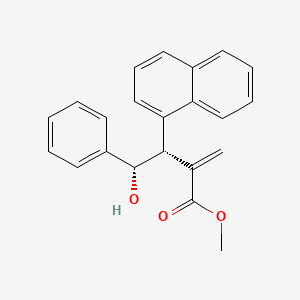
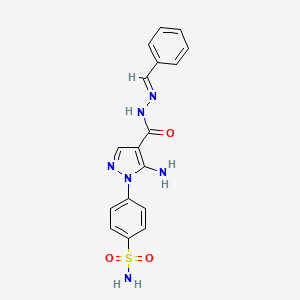
![3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B12410146.png)
